![molecular formula C21H25N3O B5539770 N-[2-(dimethylamino)-4-quinolinyl]tricyclo[3.3.1.0~3,7~]nonane-1-carboxamide](/img/structure/B5539770.png)
N-[2-(dimethylamino)-4-quinolinyl]tricyclo[3.3.1.0~3,7~]nonane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Introduction The compound of interest belongs to a class of chemicals known for their significant synthetic and pharmacological potential. Its derivatives, including various quinoline and naphthyridine carboxamides, are explored for their potential in medicinal chemistry, especially as inhibitors and therapeutic agents.
Synthesis Analysis The synthesis of this compound is usually based on multistep chemical procedures that involve the formation of key intermediates and subsequent cyclization reactions. Methods might include adaptations of the Pfitzinger synthesis, followed by thermal decarboxylation and coupling with dimethylamino compounds, as demonstrated in the preparation of related quinoline derivatives (Deady et al., 1997).
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
N-[2-(dimethylamino)-4-quinolinyl]tricyclo[3.3.1.03,7]nonane-1-carboxamide and its derivatives have been extensively studied for their potential anticancer properties. Research by Deady et al. (2003) explored the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, demonstrating their potent cytotoxic properties against various cancer cell lines, including murine leukemia and human Jurkat leukemia cell lines. Some compounds in this series displayed significant in vivo efficacy against colon 38 tumors in mice, highlighting their therapeutic potential in cancer treatment (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).
Matiaids et al. (2013) conducted a study focusing on the synthesis, X-ray crystallographic study, and biological evaluation of coumarin and quinolinone carboxamides as anticancer agents. The structure of N-[2-(dimethylamino) ethyl]-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide was confirmed, and these compounds showed promising results in inhibiting cancer cell growth (Matiaids, Stefanou, Athanasellis, Hamilakis, McKee, Igglessi-Markopoulou, & Markopoulos, 2013).
DNA-Intercalating Agents
The compound's derivatives have been identified as DNA-intercalating agents, which can be leveraged in antitumor treatments. Atwell et al. (1989) synthesized phenyl-substituted derivatives and evaluated their in vivo antitumor activity, demonstrating that the presence of a phenyl ring coplanar with the quinoline is necessary for effective DNA intercalation (Atwell, Baguley, & Denny, 1989).
Radioimaging Applications
Matarrese et al. (2001) explored the potential of novel quinoline-2-carboxamide derivatives as radioligands for the noninvasive assessment of peripheral benzodiazepine type receptors (PBR) in vivo using positron emission tomography (PET). This study highlights the versatility of these compounds in medical imaging and diagnostics (Matarrese, Moresco, Cappelli, Anzini, Vomero, Simonelli, Verza, Magni, Sudati, Soloviev, Todde, Carpinelli, Kienle, & Fazio, 2001).
Anticonvulsant Activity
Research by Stanton and Ackerman (1983) revealed the anticonvulsant properties of some tetracyclic indole derivatives, including compounds with N-[2-(dimethylamino)-4-quinolinyl]tricyclo[3.3.1.03,7]nonane-1-carboxamide. This indicates potential applications in the treatment of neurological disorders (Stanton & Ackerman, 1983).
Serotonin Type-3 (5-HT3) Receptor Antagonists
Research by Mahesh et al. (2011) explored the synthesis and pharmacological evaluation of quinoxalin-2-carboxamides as 5-HT3 receptor antagonists, including the use of derivatives of N-[2-(dimethylamino)-4-quinolinyl]tricyclo[3.3.1.03,7]nonane-1-carboxamide. These compounds showed promise in the management of conditions like depression, indicating their potential use in neuropsychiatric treatment (Mahesh, Devadoss, Pandey, & Yadav, 2011).
Topoisomerase Inhibitors
Deady et al. (1997) synthesized a series of tetracyclic quinoline- and quinoxalinecarboxamides to evaluate their cytotoxicities in murine human tumor cell lines. These compounds are potential topoisomerase inhibitors and exhibit cytotoxicity comparable to known inhibitors, highlighting their relevance in cancer therapy (Deady, Kaye, Finlay, Baguley, & Denny, 1997).
Eigenschaften
IUPAC Name |
N-[2-(dimethylamino)quinolin-4-yl]tricyclo[3.3.1.03,7]nonane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O/c1-24(2)19-9-18(16-5-3-4-6-17(16)22-19)23-20(25)21-10-13-7-14(11-21)15(8-13)12-21/h3-6,9,13-15H,7-8,10-12H2,1-2H3,(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBXDCLDEVFFGEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC2=CC=CC=C2C(=C1)NC(=O)C34CC5CC(C3)C(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(dimethylamino)quinolin-4-yl]tricyclo[3.3.1.03,7]nonane-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-{3-[4-(3-chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)acetamide](/img/structure/B5539698.png)
![2-(2-oxo-2-{4-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperidinyl}ethyl)morpholine dihydrochloride](/img/structure/B5539704.png)
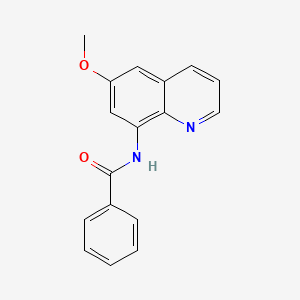
![(3S)-1-{[(3,5-dimethylbenzyl)thio]acetyl}-N,N-dimethylazepan-3-amine](/img/structure/B5539722.png)

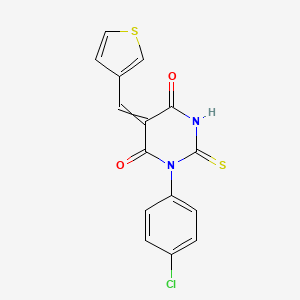
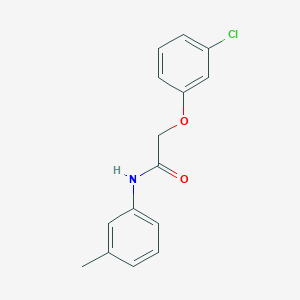
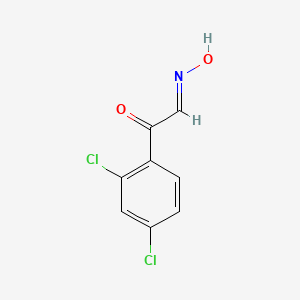
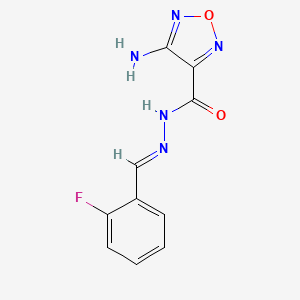
![1-(4-methoxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone](/img/structure/B5539759.png)
![4-methyl-6-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-1,3-benzothiazol-2-amine](/img/structure/B5539771.png)

![N-[(2-phenyl-1,3-oxazol-4-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5539786.png)
